

2-Methyl-3-(methylthio)furan vs 2-methyl-3-furanthiol sensory properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-3-(methylthio)furan

Cat. No.: B1580562

[Get Quote](#)

A Comparative Guide to the Sensory Properties of **2-Methyl-3-(methylthio)furan** and 2-methyl-3-furanthiol

For researchers and professionals in the fields of flavor chemistry, food science, and drug development, a precise understanding of the sensory characteristics of aroma compounds is crucial. This guide provides a detailed comparison of the sensory properties of two potent, sulfur-containing furan derivatives: **2-methyl-3-(methylthio)furan** and 2-methyl-3-furanthiol. These compounds are significant contributors to the desirable savory and meaty notes in a variety of food products.

Introduction to the Compounds

2-Methyl-3-(methylthio)furan (CAS No. 63012-97-5), also known as methyl methylthiofuran, is a sulfur-containing heterocyclic compound.[1] It is recognized for its role in creating meaty and savory flavor profiles and is utilized as a flavoring agent in the food industry to enhance the taste of processed meats, soups, and sauces.[1] This compound is found naturally in cooked beef and tea.[2]

2-Methyl-3-furanthiol (CAS No. 28588-74-1), also known as 2-methyl-3-mercaptofuran, is another sulfur-containing furan derivative. It is known for its powerful meaty and savory aroma and has a very low odor detection threshold, making it a highly valued ingredient in the flavor industry.[3] It is a key odorant in various food products, including cooked ham, wine, and canned tuna.[4]

Quantitative Sensory Data

The following table summarizes the key quantitative sensory data for **2-methyl-3-(methylthio)furan** and 2-methyl-3-furanthiol, providing a direct comparison of their reported odor and taste thresholds.

Sensory Property	2-Methyl-3-(methylthio)furan	2-Methyl-3-furanthiol
Odor Profile	Sulfurous, meaty, spicy, cheese-like[1][2]	Roasted, meaty, sulfurous, fishy, metallic[5][6][7]
Taste Profile	Meaty[8]	Roasted meat, sulfurous, fishy, meaty (salmon and tuna-like with a slight roasted nuance at 15 ppm)[4][5]
Odor Threshold	0.01 ppb[9]	0.00003 µg/kg (approximately 0.03 ppt)[10]

Sensory Perception and Signaling Pathways

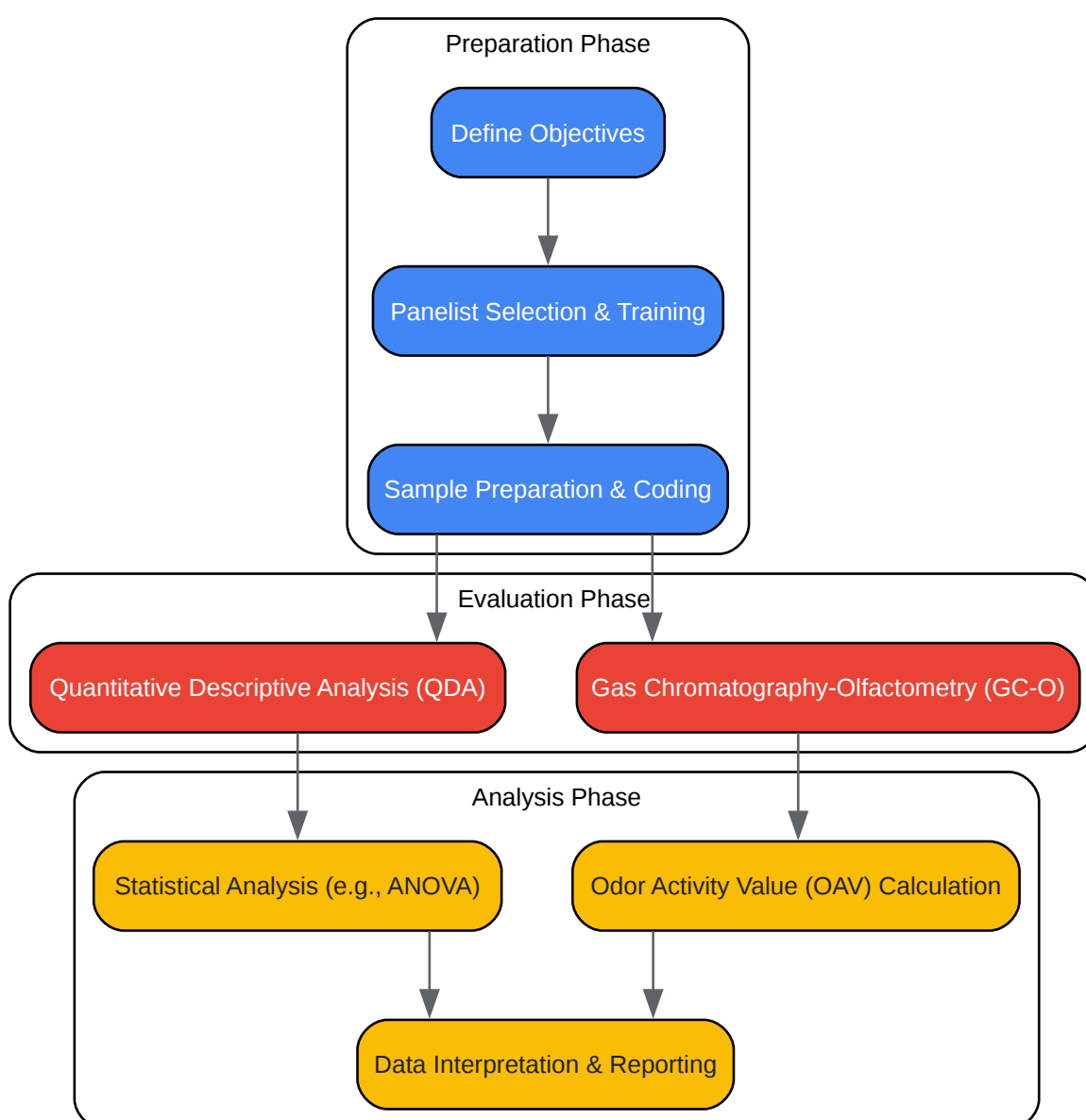
The perception of flavor is a complex interplay between the sense of smell (olfaction) and taste (gustation). The distinct sensory profiles of **2-methyl-3-(methylthio)furan** and 2-methyl-3-furanthiol are a result of their interaction with specific olfactory and gustatory receptors.

Olfactory Perception: The potent, sulfurous, and meaty aromas of these compounds are detected by olfactory receptors (ORs) located in the nasal cavity.[11][12] Volatile sulfur compounds are known to be potent odorants.[11] Research suggests that the detection of some sulfur-containing odorants by olfactory receptors may involve metal ions, such as copper, which act as cofactors.[11][13][14] The interaction of these molecules with specific ORs triggers a signal transduction cascade, leading to the perception of their characteristic aromas in the brain.[12]

Gustatory Perception: The savory and meaty taste characteristics are associated with the umami taste, one of the five basic tastes.[15][16] Umami is primarily elicited by glutamate and certain 5'-ribonucleotides.[1] The savory notes of **2-methyl-3-(methylthio)furan** and 2-methyl-

3-furanthiol likely contribute to the overall umami perception in foods by enhancing the savory flavor profile.[1] The umami taste is detected by specific G protein-coupled receptors, including T1R1/T1R3, which are present on the tongue.[16][17]

Below is a simplified diagram illustrating a plausible signaling pathway for the olfactory perception of these sulfur-containing furan derivatives.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 3. researchgate.net [researchgate.net]
- 4. imreblank.ch [imreblank.ch]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Sensory Panel Management course - Siebel Institute of Technology [siebelinstitute.com]
- 8. caes.ucdavis.edu [caes.ucdavis.edu]
- 9. Meet FlavorActiv's Global Sensory Panel Experts [flavoractiv.com]
- 10. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Umami - Wikipedia [en.wikipedia.org]
- 16. nestle.com [nestle.com]
- 17. Molecular insights into human taste perception and umami tastants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Methyl-3-(methylthio)furan vs 2-methyl-3-furanthiol sensory properties.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1580562#2-methyl-3-methylthio-furan-vs-2-methyl-3-furanthiol-sensory-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com